Cas no 723320-52-3 (5-{(4-methylpyridin-2-yl)aminomethylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione)

5-{(4-Methylpyridin-2-yl)aminomethylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound featuring a pyridine-substituted diazinane core with a sulfanylidene functional group. Its structure confers potential reactivity as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The presence of the 4-methylpyridin-2-yl moiety enhances its binding affinity in coordination chemistry, while the sulfanylidene group offers opportunities for further derivatization. This compound may exhibit utility in medicinal chemistry due to its rigid scaffold and hydrogen-bonding capabilities, which could contribute to selective target interactions. Its stability under standard conditions facilitates handling and storage in research applications. Further studies are warranted to explore its full synthetic and biological potential.
5-{(4-methylpyridin-2-yl)aminomethylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione structure
723320-52-3 structure
Product Name:5-{(4-methylpyridin-2-yl)aminomethylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
CAS No:723320-52-3
MF:C11H10N4O2S
MW:262.287700176239
CID:5446359
Update Time:2025-11-07

5-{(4-methylpyridin-2-yl)aminomethylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione Chemical and Physical Properties

Names and Identifiers

    • 5-[[(4-methylpyridin-2-yl)amino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
    • 4,6(1H,5H)-Pyrimidinedione, dihydro-5-[[(4-methyl-2-pyridinyl)amino]methylene]-2-thioxo-
    • 5-{(4-methylpyridin-2-yl)aminomethylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
    • Inchi: 1S/C11H10N4O2S/c1-6-2-3-12-8(4-6)13-5-7-9(16)14-11(18)15-10(7)17/h2-5H,1H3,(H,12,13)(H2,14,15,16,17,18)
    • InChI Key: BJRUSGCAUCPXHW-UHFFFAOYSA-N
    • SMILES: C1(=S)NC(=O)/C(=C\NC2=NC=CC(C)=C2)/C(=O)N1

5-{(4-methylpyridin-2-yl)aminomethylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione Pricemore >>

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Additional information on 5-{(4-methylpyridin-2-yl)aminomethylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Professional Introduction to 5-{(4-methylpyridin-2-yl)aminomethylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione (CAS No. 723320-52-3)

The compound 5-{(4-methylpyridin-2-yl)aminomethylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione, identified by its CAS number 723320-52-3, represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. This heterocyclic compound features a unique structural framework that combines a pyridine moiety with a sulfanylidene group, integrated into a diazinane core. Such structural motifs are increasingly recognized for their ability to modulate biological pathways through precise interactions with target proteins and enzymes.

In recent years, the development of novel heterocyclic compounds has seen considerable attention due to their diverse pharmacological properties. The presence of the 4-methylpyridin-2-yl substituent in this molecule is particularly noteworthy, as it introduces a lipophilic character that can enhance membrane permeability and facilitate cellular uptake. This feature is crucial for designing compounds that require efficient delivery systems, such as those intended for therapeutic applications.

The sulfanylidene group in the molecular structure of 5-{(4-methylpyridin-2-yl)aminomethylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione plays a pivotal role in its reactivity and potential biological activity. Sulfur-containing heterocycles are well-documented for their ability to engage in various chemical reactions, including nucleophilic substitutions and coordination with metal ions. These properties make the compound a promising candidate for further exploration in synthetic chemistry and medicinal chemistry.

Recent studies have highlighted the importance of diazinane derivatives in drug discovery. The diazinane core provides a rigid scaffold that can be fine-tuned to optimize binding affinity and selectivity. In particular, the dione functionality at the 4,6 positions introduces electrophilic centers that can interact with nucleophilic residues on biological targets. This dual reactivity makes the compound an attractive scaffold for designing inhibitors or modulators of key enzymes involved in metabolic pathways.

The pharmacological potential of 5-{(4-methylpyridin-2-yl)aminomethylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has been explored in several preclinical studies. Researchers have demonstrated its ability to inhibit specific enzymes by leveraging its unique structural features. For instance, preliminary data suggest that this compound may interfere with the activity of enzymes involved in inflammation and oxidative stress pathways. These pathways are implicated in various diseases, including neurodegenerative disorders and chronic inflammatory conditions.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 4-methylpyridin-2-yl group necessitates precise control over reaction conditions to avoid unwanted side products. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently.

In terms of molecular modeling and computational studies, the three-dimensional structure of 5-{(4-methylpyridin-2-yl)aminomethylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has been analyzed using various computational methods. These studies have provided insights into its binding interactions with potential biological targets. The results suggest that the compound can form stable complexes with proteins through hydrogen bonding and hydrophobic interactions. Such detailed structural information is invaluable for guiding the design of next-generation derivatives with enhanced pharmacological properties.

The potential therapeutic applications of this compound are vast. Given its ability to modulate key biological pathways, it holds promise for treating a range of diseases. For example, it may be effective in reducing inflammation by inhibiting inflammatory cytokine production or in protecting against oxidative damage by scavenging reactive oxygen species. Additionally, its structural complexity suggests that it could be developed into targeted therapies for cancers or infectious diseases.

Ongoing research is focused on further refining the synthesis and exploring new derivatives of this compound. By modifying specific functional groups or introducing additional substituents, scientists aim to enhance its potency, selectivity, and pharmacokinetic profile. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into tangible therapeutic benefits.

The development of novel pharmaceuticals relies heavily on the discovery and optimization of new chemical entities like 5-{(4-methylpyridin-2-yl)aminomethylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione. Its unique structural features and promising biological activity make it a valuable asset in the quest for effective treatments against various diseases. As research progresses, this compound is expected to contribute significantly to advancements in chemical biology and drug discovery.

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